Product packaging for 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene(Cat. No.:CAS No. 188345-71-3)

2-Boc-2-Azabicyclo[2.2.1]hept-5-ene

Cat. No.: B1287771
CAS No.: 188345-71-3
M. Wt: 195.26 g/mol
InChI Key: ZATXHTCUZAWODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Boc-2-Azabicyclo[2.2.1]hept-5-ene is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B1287771 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene CAS No. 188345-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATXHTCUZAWODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578758
Record name tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188345-71-3
Record name tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structural Significance and Synthetic Utility in Bridged Nitrogen Heterocycles

The unique three-dimensional structure of 2-Boc-2-azabicyclo[2.2.1]hept-5-ene is central to its synthetic importance. This rigid scaffold provides a constrained conformational framework, which is highly desirable in the design of bioactive molecules that need to fit into specific biological targets with high precision. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers stability during various chemical transformations and can be easily removed under mild conditions, allowing for further functionalization.

Its primary utility lies in its role as a key intermediate for the synthesis of a wide array of bridged nitrogen heterocycles. chemimpex.com These structures are of significant interest in drug discovery due to their presence in numerous natural products and their ability to mimic the conformations of peptides and other biomolecules. chemimpex.com The alkene functionality within the bicyclic system provides a reactive handle for a variety of chemical modifications, including epoxidation, hydrogenation, and carbon-carbon bond-forming reactions.

The applications of this compound are particularly notable in the development of novel therapeutics. It has been instrumental in the synthesis of analogues of epibatidine, a potent analgesic alkaloid, in an effort to separate its therapeutic effects from its toxicity. le.ac.uksci-hub.se Furthermore, it serves as a precursor for ligands targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a range of neurological disorders. acs.orgnih.govbath.ac.uk The ability to introduce diverse substituents onto the azabicyclic core allows for the fine-tuning of pharmacological properties, making it a valuable platform for developing new drugs. chemimpex.com

Historical Development and Evolution As a Versatile Building Block

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is a cornerstone in the synthesis of the 2-azabicyclo[2.2.1]hept-5-ene core. uni-regensburg.dewikipedia.org This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile, in this case, an imine derivative. wikipedia.org

Chemo-, Regio-, and Stereoselective Formation of the Bicyclic Core

The Diels-Alder reaction's utility is significantly enhanced by its high degree of stereochemical control. core.ac.uk The reaction between a diene and a dienophile can result in different stereoisomers, and controlling this outcome is crucial for synthesizing specific target molecules. In the context of 2-azabicyclo[2.2.1]hept-5-ene synthesis, the reaction typically exhibits high exo-selectivity. core.ac.uk This selectivity is influenced by the nature of the reactants and the reaction conditions. For instance, the use of chiral auxiliaries on the imine dienophile can lead to the formation of a single diastereomer. core.ac.uk

The regioselectivity of the Diels-Alder reaction, which determines the orientation of the substituents on the resulting ring, is also a critical factor. beilstein-journals.org In the synthesis of substituted 2-azabicyclo[2.2.1]hept-5-enes, the regiochemistry is often predictable based on the electronic properties of the diene and dienophile. However, in some cases, a mixture of regioisomers may be formed, necessitating careful purification and characterization. beilstein-journals.org

Utilization of Cyclopentadiene and Activated Imine Precursors

Cyclopentadiene is a highly reactive and commonly used diene in Diels-Alder reactions due to its favorable electronic and steric properties. researchgate.netnih.gov It readily reacts with various dienophiles to form bicyclic adducts. nih.govmasterorganicchemistry.com For the synthesis of 2-azabicyclo[2.2.1]hept-5-ene, cyclopentadiene is reacted with an imine or an iminium salt, which acts as the dienophile. uni-regensburg.deresearchgate.net

Generally, the reaction requires an electron-poor, or "activated," imine to react efficiently with the electron-rich cyclopentadiene. researchgate.net However, it has been shown that unactivated iminium salts, generated in situ, can also undergo facile aza-Diels-Alder reactions. researchgate.net The reaction can be catalyzed by Brønsted acids, which protonate the imine, increasing its reactivity. core.ac.ukresearchgate.net For example, the reaction of an imine generated from ethyl glyoxylate (B1226380) and (R)-1-phenylethylamine with cyclopentadiene in the presence of trifluoroacetic acid yields the desired exo-adduct with high diastereoselectivity. rsc.org

Alternative approaches to forming the bicyclic lactam structure involve the reaction of cyclopentadiene with reagents like chlorosulfonyl isocyanate or methanesulfonyl cyanide, followed by rearrangement and hydrolysis steps. researchgate.netgoogle.comgoogle.com

Protecting Group Methodologies at the Nitrogen Atom

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. The nitrogen atom of the 2-azabicyclo[2.2.1]hept-5-ene core is often protected to facilitate subsequent transformations.

Introduction of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. arkat-usa.orggoogle.com The Boc group can be introduced onto the nitrogen atom of the 2-azabicyclo[2.2.1]hept-5-ene skeleton by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine. arkat-usa.orgnih.gov This protection step is often performed after the initial Diels-Alder cycloaddition. nih.govresearchgate.net

The presence of the Boc group can influence the reactivity and selectivity of subsequent reactions. For example, in asymmetric hydroformylation reactions, the Boc-protected lactam has been shown to give higher selectivity compared to the unprotected lactam. google.com

Orthogonal Protection Strategies for Downstream Synthesis

In complex syntheses, it is often necessary to use multiple protecting groups that can be removed selectively under different conditions. This is known as an orthogonal protection strategy. For the 2-azabicyclo[2.2.1]hept-5-ene system, various protecting groups can be employed in addition to Boc to achieve this selectivity.

Enantioselective Synthesis and Resolution Techniques

Many biologically active molecules are chiral, and their activity often depends on a specific stereoisomer. Therefore, the synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. oup.com For this compound, several methods have been developed to obtain single enantiomers.

One approach is asymmetric synthesis , where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other in the key bond-forming step. pwr.edu.pl The use of chiral auxiliaries on the imine dienophile in the Diels-Alder reaction is a common strategy to achieve high diastereoselectivity, which can then be converted to enantiomeric purity. core.ac.ukrsc.org

Another widely used method is chiral resolution , which involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through several techniques:

Enzymatic resolution: This method utilizes enzymes, such as lipases or lactamases, which selectively react with one enantiomer of the racemic substrate. researchgate.netresearchgate.netgoogle.com For example, lipase-catalyzed hydrolysis or transesterification can be used to resolve racemic 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives with high enantiomeric excess. researchgate.netgoogle.com

Chiral chromatography: This technique employs a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers. oup.com Methods have been developed for the baseline separation of the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one using a Chiralcel OD-H column. oup.com

Inclusion complexation: This method involves the formation of a complex between the racemic compound and a chiral host molecule. In one instance, brucine was used to resolve 2-azabicyclo[2.2.1]hept-5-en-3-one through the formation of an inclusion complex, with the chiral recognition mechanism elucidated by X-ray diffraction analysis. researchgate.net

The following table summarizes some of the key findings in the enantioselective synthesis and resolution of 2-azabicyclo[2.2.1]hept-5-ene derivatives.

MethodSubstrateChiral Agent/CatalystKey FindingReference
Asymmetric Diels-AlderImine from ethyl glyoxylate and (R)-1-phenylethylamineTrifluoroacetic acidHigh exo-selectivity, yielding the desired diastereomer in good yield. rsc.org
Enzymatic ResolutionRacemic 2-azabicyclo[2.2.1]hept-5-en-3-oneLipaseStereoselective enzymatic hydrolysis to obtain the (1S,4R)-enantiomer of 4-aminocyclopent-2-ene-1-carboxylic acid. google.com
Enzymatic ResolutionN-hydroxymethyl-2-azabicyclo[2.2.1]hept-5-en-3-oneLipaseConvenient access to non-racemic chiral 2-azabicyclo[2.2.1]hept-5-en-3-ones via enantioselective transesterification or hydrolysis. researchgate.net
Chiral ChromatographyRacemic 2-azabicyclo[2.2.1]hept-5-en-3-oneChiralcel OD-H columnComplete separation of enantiomers with a short run time. oup.com
Inclusion ComplexationRacemic 2-azabicyclo[2.2.1]hept-5-en-3-oneBrucineEfficient optical resolution through the formation of a crystalline inclusion complex. researchgate.net

Asymmetric Catalysis in Bicyclic Construction

The construction of the 2-azabicyclo[2.2.1]heptene framework with control over its absolute stereochemistry is frequently achieved through asymmetric cycloaddition reactions. The aza-Diels-Alder reaction, where an imine acts as the dienophile, is a primary method for assembling the bicyclic core. The use of chiral auxiliaries or chiral Lewis acid catalysts is crucial for inducing enantioselectivity.

One notable strategy involves the reaction of cyclopentadiene with an imine derived from a chiral amine, such as (S)-phenylethylamine, and an ethyl glyoxylate. This reaction, often promoted by a Lewis acid like boron trifluoride diethyl etherate, proceeds through a diastereoselective [4+2] cycloaddition to yield chiral ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates. pwr.edu.pl The chiral auxiliary can then be removed in subsequent steps to provide the enantiomerically enriched bicyclic amine, which can be protected with a Boc group. The diastereoselectivity of this process is influenced by the steric hindrance of the chiral auxiliary, which directs the approach of the cyclopentadiene.

Another powerful method is the asymmetric hydroformylation of a precursor lactam, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. google.com This reaction introduces a formyl group with high levels of regio- and stereocontrol. The use of rhodium catalysts with specific chiral diphosphite ligands, such as Kelliphite, has been shown to be highly effective, favoring the formation of the exo-aldehyde with high selectivity. google.com This aldehyde is a versatile intermediate that can be further elaborated to various targets, including derivatives of this compound.

Table 1: Asymmetric Catalysis for Azabicyclic Scaffolds

Reaction Type Reactants Catalyst/Ligand Key Feature Product Ref
Aza-Diels-Alder Cyclopentadiene, Ethyl glyoxylate, (S)-phenylethylamine Boron trifluoride diethyl etherate Chiral amine auxiliary directs cycloaddition Ethyl (1R,3R,4S)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate pwr.edu.pl

Chemoenzymatic Approaches for Enantiopure Intermediates

Chemoenzymatic strategies are exceptionally powerful for obtaining enantiopure intermediates, particularly the key precursor (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. The kinetic resolution of this racemic lactam using enzymes is a widely adopted industrial method.

γ-Lactamases are a class of enzymes that exhibit high enantioselectivity in the hydrolytic ring-opening of one of the lactam enantiomers. nih.gov For instance, whole cells of Bradyrhizobium japonicum USDA 6 have been found to contain two distinct γ-lactamases, one that hydrolyzes the (+)-enantiomer and another that acts on the (-)-enantiomer. nih.gov This allows for the preparation of either optically pure (+)- or (-)-2-azabicyclo[2.2.1]hept-5-en-3-one with very high enantiomeric excess (>99%) and yields approaching the theoretical maximum of 50%. nih.govscispace.com The unreacted enantiomer remains intact and can be easily separated from the water-soluble amino acid product formed from the hydrolysis of the other enantiomer. rsc.org

Lipases have also been employed for the resolution of Vince lactam and its derivatives. These enzymes typically catalyze the stereoselective acylation or hydrolysis of esters. In the context of Vince lactam itself, lipase-catalyzed hydrolysis can be used to selectively open one enantiomer of the bicyclic lactam. google.com This enzymatic approach provides a direct, scalable route to the optically pure lactams, which are then readily converted to enantiopure this compound through standard protection protocols.

Table 2: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Enzyme Source Enzyme Type Process Product Optical Purity (ee) Ref
Bradyrhizobium japonicum USDA 6 (-)-γ-Lactamase Hydrolytic Resolution (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one >99% nih.gov
Various Lipases Lipase Hydrolytic Resolution (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid High google.com

Diastereoselective Synthesis of Exo- and Endo-Isomers

The relative stereochemistry of substituents on the bicyclo[2.2.1]heptene skeleton is defined as exo (syn to the shorter bridge) or endo (anti to the shorter bridge). Control over this diastereoselectivity is a critical aspect of the synthesis, and it is most often established during the foundational Diels-Alder reaction. The preference for exo or endo products can be influenced by several factors, including the nature of the dienophile, the diene, and the use of catalysts.

In the context of the aza-Diels-Alder reaction between cyclopentadiene and an N-substituted imine, the formation of the exo isomer is often kinetically favored. rsc.org However, the ratio of exo to endo isomers can be tuned. For example, Brønsted acid catalysis has been shown to highly influence the diastereoselectivity in the reaction between cyclopentadiene and various imines, leading to a high preference for the exo product. researchgate.net

Lewis acids can also play a significant role in dictating the stereochemical outcome. While thermal Diels-Alder reactions might yield a mixture of diastereomers, the addition of a Lewis acid can significantly enhance the selectivity for one isomer, often the endo product, due to favorable secondary orbital interactions in the transition state. sci-hub.se However, for certain substrates, particularly in aza-Diels-Alder reactions, the exo selectivity can be pronounced even with Lewis acid catalysis. pwr.edu.pl The choice of the N-substituent on the dienophile and the reaction conditions (temperature, solvent, catalyst) are critical parameters for controlling the exo/endo ratio. google.comgoogle.com Electrophilic functionalization of the double bond in existing 2-azabicyclo[2.2.1]hept-5-ene systems can also proceed with high diastereoselectivity, but often leads to rearranged products rather than simple addition products. researchgate.net

Table 3: Control of Exo/Endo Diastereoselectivity

Reaction Dienophile/Substrate Conditions/Catalyst Major Isomer Key Finding Ref
Aza-Diels-Alder Imines and Cyclopentadiene Brønsted Acid Exo High diastereoselectivity for exo-product is achieved. researchgate.net
Aza-Diels-Alder Ethyl glyoxylate imine and Cyclopentadiene Boron trifluoride diethyl etherate Exo The major product is the exo-diastereomer. pwr.edu.pl

Derivatization from Related Azabicyclo[2.2.1]heptene Scaffolds

The target compound, this compound, can be synthesized not only by constructing the ring system directly with the Boc group in place but also by derivatizing other related azabicyclo[2.2.1]heptene scaffolds. This approach offers flexibility, allowing access from various precursors.

A common route involves the synthesis of a 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene intermediate. researchgate.net The benzyl group serves as a stable protecting group during the initial synthesis, often an aza-Diels-Alder reaction. This benzyl group can then be removed via catalytic hydrogenation. The resulting secondary amine, 2-azabicyclo[2.2.1]hept-5-ene, is then protected with a di-tert-butyl dicarbonate (Boc₂O) to yield the final product. nih.gov This sequence is a reliable method for accessing the N-Boc protected compound.

Another strategy starts from the corresponding lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). The lactam can be reduced to the corresponding amino alcohol, which can then be further modified. Alternatively, the lactam itself can be N-protected with a Boc group. Subsequent reduction of the amide carbonyl in the resulting N-Boc lactam would provide a route to the desired this compound, although this requires selective reduction of the amide in the presence of the Boc group. A more direct method is the N-Boc protection of the parent amine, 2-azabicyclo[2.2.1]hept-5-ene, which can be generated from precursors like the N-chlorosulfonyl β-lactam adduct of cyclopentadiene. researchgate.net The synthesis of the saturated analogue, tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, from the corresponding saturated lactam via N-Boc protection is a well-established procedure that highlights the feasibility of this protective step. nih.gov

Table 4: Derivatization Routes to this compound

Starting Scaffold Reagents Intermediate/Product Purpose Ref
2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene 1. H₂, Pd/C 2. Boc₂O, DMAP This compound Debenzylation followed by N-Boc protection. researchgate.netnih.gov
(1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one Boc₂O, DMAP tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate N-Boc protection of the saturated lactam scaffold. nih.gov

Electrophilic Additions to the Norbornene Double Bond

The strained double bond in this compound is susceptible to attack by electrophiles. These reactions are often characterized by the participation of the neighboring nitrogen atom and can lead to skeletal rearrangements.

Halonium Ion Chemistry and Neighboring Group Participation

The addition of halonium ions to this compound is a classic example of neighboring group participation. wikipedia.orgyoutube.comslideshare.net When electrophiles like bromine or iodine add to the double bond, the lone pair of electrons on the nitrogen atom can attack one of the carbon atoms of the initially formed halonium ion. acs.orgresearchgate.net This intramolecular nucleophilic attack leads to the formation of a strained, tricyclic aziridinium ion intermediate. researchgate.netresearchgate.net

This participation of the nitrogen atom is also known as anchimeric assistance. wikipedia.orgyoutube.comresearchgate.net The formation of the aziridinium ion is often favored over the direct attack of an external nucleophile on the halonium ion. researchgate.net The subsequent ring-opening of this strained intermediate by a nucleophile dictates the final product structure.

Stereochemical Outcomes and Rearrangement Pathways in Addition Reactions

The formation of the aziridinium ion intermediate has significant stereochemical consequences. The external nucleophile will attack the aziridinium ion from the side opposite to the nitrogen bridge, leading to a specific stereochemical outcome.

A key feature of the electrophilic addition to this compound is the prevalence of skeletal rearrangements. acs.orgresearchgate.net The Wagner-Meerwein rearrangement is a common pathway observed in these reactions. acs.org This rearrangement involves the migration of a carbon-carbon bond to an adjacent carbocationic center, leading to a more stable carbocation. In the context of this compound, the strain of the bicyclo[2.2.1] system can be relieved through such rearrangements, often resulting in the formation of a more stable bicyclo[3.2.1]octane skeleton. researchgate.net

For instance, the reaction of N-alkoxycarbonyl-2-azabicyclo[2.2.1]hept-5-enes with iodonium or bromonium ion reagents exclusively yields rearranged products. acs.orgresearchgate.net This is a direct consequence of the neighboring group participation of the nitrogen atom and the subsequent rearrangement of the aziridinium ion intermediate. The exact nature of the rearranged product can be influenced by the substituents on the nitrogen atom and the reaction conditions. researchgate.net

Metal-Catalyzed Transformations

The reactivity of this compound extends to a variety of metal-catalyzed transformations, which provide powerful tools for the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reactions, C-C and C-N Bond Formations)

Palladium-catalyzed reactions are widely used to functionalize this compound. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been successfully applied to this system. nih.govsci-hub.se In a typical Heck reaction, an aryl or vinyl halide is coupled with the alkene in the presence of a palladium catalyst and a base.

The reductive Heck reaction is a variation that has been used to synthesize analogs of the potent analgesic epibatidine. sci-hub.se In this reaction, the coupling of N-protected 2-azabicyclo[2.2.1]hept-5-ene with a halo-pyridine derivative under reductive conditions yields a mixture of exo-5- and exo-6-substituted products. sci-hub.se The regioselectivity of these reactions can be influenced by the nature of the protecting group on the nitrogen and the choice of ligands for the palladium catalyst. nih.gov For example, using triphenylarsine as a ligand can lead to excellent yields in the hydroarylation of N-benzoyl-2-azabicyclo[2.2.1]hept-5-ene. nih.gov

Palladium catalysis has also been employed for C-N bond formation, as demonstrated in the 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.netrsc.org

Ring-Opening Metathesis (ROM) and Ring-Opening Metathesis Polymerization (ROMP)

The strained nature of the norbornene double bond in this compound makes it an excellent substrate for ring-opening metathesis (ROM) and ring-opening metathesis polymerization (ROMP). researchgate.netfigshare.comacs.org These reactions are typically catalyzed by ruthenium, molybdenum, or tungsten alkylidene complexes. researchgate.netosti.govresearchgate.net

ROMP of N-Boc-2-azabicyclo[2.2.1]hept-5-ene derivatives can lead to the formation of polymers with interesting properties and potential applications. researchgate.netfigshare.comacs.org The tacticity of the resulting polymer (the stereochemical arrangement of the monomer units) can be controlled by the choice of the metathesis catalyst. figshare.comacs.orgresearchgate.net For example, certain ruthenium catalysts can produce highly cis-syndiotactic polymers, while specific molybdenum and tungsten catalysts can yield cis-isotactic polymers. figshare.comacs.orgresearchgate.net

Table 1: Polymerization of N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one Derivatives

Catalyst Monomer Resulting Polymer Tacticity Reference
RuCH(2-OiPr-Ph)(1-mesityl-3-C4H8-imidazol-2-ylidene) N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one Highly cis-syndiotactic (ca. 5% trans) figshare.comacs.org
Mo(N-2,6-Me2C6H3)(CHCMe2Ph)(OBiphen) N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one cis-isotactic (>98% cis) figshare.comacs.org
W(N-2,6-Me2C6H3)(CHCMe2Ph)(OBiphen) N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one cis-isotactic (>98% cis) figshare.comacs.org
W(N-2,6-iPr2C6H3)(CHCMe2Ph)(Pyr)(HMTO) N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one Highly cis-syndiotactic (>98% cis) figshare.comacs.org

Ring-opening metathesis can be combined with cross-metathesis (CM) in a tandem process known as ROM-CM. beilstein-journals.orgacs.orgnih.gov This reaction allows for the incorporation of a second alkene into the ring-opened product, leading to the formation of highly functionalized cyclopentane derivatives.

The regioselectivity of the ROM-CM reaction of this compound derivatives is a crucial aspect. acs.orgnih.gov The initial cycloaddition of the metal carbene to the double bond can occur at two different positions, leading to two possible metallacyclobutane intermediates. beilstein-journals.org The relative stability of these intermediates, often influenced by steric factors, determines the regiochemical outcome of the reaction. beilstein-journals.org For instance, the ROM-CM of a bridgehead-substituted N-Boc-7-azabicyclo[2.2.1]hept-2-ene with electron-poor olefins proceeds with high regioselectivity. acs.orgnih.gov

Tacticity Control in ROMP of N-Boc Derivatives

Ring-Opening Metathesis Polymerization (ROMP) of N-Boc protected azabicyclic alkenes, such as derivatives of 2-azabicyclo[2.2.1]hept-5-ene, offers a powerful method for synthesizing polymers with controlled stereochemistry. The tacticity of the resulting polymer—the stereochemical relationship between adjacent monomer units—is highly dependent on the choice of catalyst. Research on the closely related N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one (N-Boc Vince lactam) provides significant insight into this control.

The use of specific molybdenum, tungsten, and ruthenium-based catalysts allows for the selective formation of either cis-isotactic or cis-syndiotactic polymers. For instance, molybdenum imido alkylidene initiators are known to produce cis,isotactic polymers. In contrast, certain tungsten-based monoaryloxide pyrrolide (MAP) initiators and cyclometalated ruthenium complexes can yield highly cis-syndiotactic polymers.

Deprotection of the N-Boc group from the resulting polymers, for example using trifluoroacetic acid, can then yield highly tactic poly(2-azabicyclo[2.2.1]hept-5-ene) derivatives, demonstrating the utility of the Boc group in directing polymerization before its removal.

Table 1: Catalyst Influence on ROMP Tacticity of N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one
Catalyst TypeSpecific Catalyst ExampleResulting Polymer TacticityCis/Trans SelectivityReference
Molybdenum Imido AlkylideneMo(N-2,6-Me2C6H3)(CHCMe2Ph)(OBiphen)cis-isotactic>98% cis
Tungsten Imido AlkylideneW(N-2,6-Me2C6H3)(CHCMe2Ph)(OBiphen)cis-isotactic>98% cis
Ruthenium Cyclometalated ComplexRuCH(2-OiPr-Ph)(1-mesityl-3-C4H8-imidazol-2-ylidene)cis-syndiotactic~95% cis
Tungsten MAP ComplexW(N-2,6-iPr2C6H3)(CHCMe2Ph)(Pyr)(HMTO)cis-syndiotactic>98% cis

Copper- and Rhodium-Catalyzed Arylation Reactions

The direct arylation of this compound using copper and rhodium catalysts is a subject of significant synthetic interest. While direct C-H arylation of this specific molecule is not extensively documented, studies on related heterocyclic and bicyclic systems provide a strong basis for predicting its reactivity. General methods have been developed for the copper-catalyzed arylation of C-H bonds in a wide range of electron-rich and electron-poor heterocycles. These reactions typically employ an aryl halide, a copper(I) source, a ligand such as 1,10-phenanthroline, and a base. Given the nature of the azabicyclic scaffold, such conditions could potentially be adapted for the arylation of the vinyl or other positions on the this compound ring.

Rhodium catalysts have been successfully employed in the ring-opening arylation of related N-acyl-3-aza-2-oxabicyclo[2.2.1]hept-5-enes with arylboronic acids. These reactions, catalyzed by complexes like [RhCl(COD)]₂ with ligands such as BINAP, proceed via a ring-opening pathway to yield highly functionalized cyclopentene derivatives. This suggests that rhodium catalysis on this compound might favor ring-opening arylation over direct C-H functionalization, depending on the reaction conditions.

Radical Reactions and Cascade Rearrangements

The 2-azabicyclo[2.2.1]hept-5-ene skeleton can be synthesized through elegant nitrogen-directed radical rearrangement and cascade reactions. A notable example involves the tandem intermolecular radical addition of species like thiols to 7-azabicyclo[2.2.1]heptadienes. This process initiates a homoallylic radical rearrangement, where the initial adduct rearranges to the more stable 2-azabicyclo[2.2.1]hept-5-ene framework.

Another powerful approach involves a base-induced isomerization of an epoxide to an azanortricyclanol, which then serves as a precursor for a free-radical induced rearrangement. This sequence leads to the formation of 6-substituted 2-azabicyclo[2.2.1]hept-5-enes, which are valuable intermediates for the synthesis of biologically active compounds like epibatidine analogues. Furthermore, 2-arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes have been shown to undergo a Wagner-Meerwein rearrangement when treated with halogens like bromine or chlorine, yielding polyhalogenated 2-azabicyclo[2.2.1]heptane structures.

Table 2: Examples of Radical Reactions and Rearrangements
Starting Material TypeReaction TypeKey TransformationProduct TypeReference
7-Azabicyclo[2.2.1]heptadieneTandem radical addition-homoallylic rearrangementAddition of a radical initiator followed by rearrangement of the bicyclic coreSubstituted 2-azabicyclo[2.2.1]hept-5-ene
exo-5,6-Epoxy-7-azabicyclo[2.2.1]heptane derivativeEpoxide rearrangement followed by radical rearrangementBase-induced formation of an azanortricyclanol, then radical-induced rearrangement6-substituted 2-azabicyclo[2.2.1]hept-5-ene
2-Arylsulfonyl-2-azabicyclo[2.2.1]hept-5-eneWagner-Meerwein RearrangementAction of Br₂ or Cl₂ on the bicyclic alkenePolyhalogenated 2-azabicyclo[2.2.1]heptane

Reactivity and Mechanistic Aspects of 2 Boc 2 Azabicyclo 2.2.1 Hept 5 Ene

Reactions of the Alkene Double Bond

The double bond in the bicyclic system can undergo a variety of addition reactions. For example, it can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazolines. nih.gov The strained nature of the bicyclic alkene facilitates these reactions. nih.gov

Modification and Deprotection of the Boc-Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal. Deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid or hydrochloric acid, to yield the corresponding secondary amine. nih.gov This deprotected amine can then be used in subsequent synthetic steps.

Applications of 2 Boc 2 Azabicyclo 2.2.1 Hept 5 Ene As a Synthetic Building Block

Synthesis of Substituted Bicyclic Amines

The deprotected 2-azabicyclo[2.2.1]hept-5-ene core serves as a scaffold for the synthesis of various substituted bicyclic amines. These amines are important intermediates in the development of pharmaceuticals. chemimpex.com

Ligand Synthesis for Catalysis

The nitrogen atom in the bicyclic framework can act as a coordinating atom for metal centers, making derivatives of this compound potential ligands for catalysis. The rigid backbone can impart specific stereochemical control in catalytic reactions.

Scaffold for Enzyme Inhibitors (e.g., Dipeptidyl Peptidase-4 (DPP-4) Inhibitors)

The 2-azabicyclo[2.2.1]heptane scaffold has been utilized in the design of potent inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.gov For instance, compounds incorporating this bicyclic amine moiety have shown significant DPP-4 inhibitory activity, with some analogues being more potent than established drugs like vildagliptin (B1682220) and sitagliptin. nih.gov The rigid structure of the bicyclic system helps to properly orient the pharmacophoric groups for optimal interaction with the active site of the enzyme. nih.gov

Analogue Development for Neurological Targets (e.g., Epibatidine Analogues)

This compound is a key starting material for the synthesis of analogues of epibatidine, a potent analgesic alkaloid. le.ac.uknih.gov Epibatidine itself has high toxicity, which has spurred the development of analogues with improved therapeutic profiles. le.ac.uk The 2-azabicyclo[2.2.1]heptane core is a crucial structural element in these analogues, and modifications at various positions of this scaffold have been explored to modulate binding affinity for nicotinic acetylcholine (B1216132) receptors and reduce toxicity. le.ac.uknih.gov

Stereochemistry and Conformational Analysis of 2 Boc 2 Azabicyclo 2.2.1 Hept 5 Ene Derivatives

Exo/Endo Stereoisomerism and Its Influence on Reactivity and Product Formation

The bicyclic structure of 2-Boc-2-azabicyclo[2.2.1]hept-5-ene derivatives gives rise to exo and endo stereoisomers, which differ in the orientation of substituents on the saturated bridge. In the context of cycloaddition reactions used to form this scaffold, the transition state can adopt two main orientations. google.com The exo configuration occurs when the dienophile's substituents point away from the diene's developing double bond, while the endo configuration has them pointing towards it. google.com

This stereoisomerism is not merely a structural curiosity; it profoundly dictates the molecule's reactivity and the stereochemical outcome of subsequent reactions. The accessibility of the double bond is different for the two isomers, leading to distinct product profiles. For instance, in electrophilic reactions, the stereochemistry of the starting material directs the pathway of the reaction.

Halogenation and Chalcogenation: Studies on derivatives of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate have shown that the electrophilic halogenation of both endo and exo isomers leads exclusively to rearranged products. researchgate.net However, chalcogenation reactions display a dependency on the initial stereochemistry: the endo isomer yields only rearranged products, whereas the exo isomer affords a mixture of rearranged products along with 1,2-trans and 1,2-cis addition products. researchgate.net

Cycloaddition Reactions: The facial selectivity of cycloadditions to the double bond is also highly controlled by the bicyclic framework. The addition of phenyl azide to 2-azabicyclo[2.2.1]hept-5-ene systems demonstrates 100% exo-facial selectivity, meaning the azide adds to the face of the double bond opposite the C7 bridge. semanticscholar.org

The synthesis of these compounds often results in a mixture of stereoisomers. For example, the Diels-Alder reaction between a pyrrole and a dienophile can produce a mixture of exo and endo isomers. google.com Subsequent steps, such as the introduction of the Boc group, are then followed by chromatographic separation to isolate the desired pure exo and endo pairs. nih.govmdpi.com

Reaction TypeSubstrate IsomerProducts ObservedReference
Electrophilic Halogenation Endo / ExoExclusively rearranged products researchgate.net
Electrophilic Chalcogenation EndoRearranged products researchgate.net
Electrophilic Chalcogenation ExoRearranged products and 1,2-addition products researchgate.net
1,3-Dipolar Cycloaddition (Phenyl Azide) Exo / Endo100% exo-facial addition semanticscholar.org

Chiral Purity and Enantiomeric Excess Determination in Synthetic Pathways

As this compound derivatives are chiral, assessing their enantiomeric purity is critical, especially when they are intended for use as pharmaceutical agents or chiral auxiliaries. researchgate.net High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for determining enantiomeric excess (ee).

A validated HPLC method has been developed for the enantiomeric purity determination of the related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.netresearchgate.net This method achieves complete separation of the enantiomers on a Chiralcel OD-H column. researchgate.net The separation is sensitive to the composition of the mobile phase and the column temperature, highlighting the importance of optimizing these parameters for accurate analysis. researchgate.net For other derivatives, chiral columns from Daicel are also employed to conduct HPLC analyses. pwr.edu.pl

The validation of such analytical methods typically includes assessments of precision, accuracy, linearity, and the limits of detection (LOD) and quantification (LOQ). For the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, the LOD and LOQ have been reported to be approximately 1.2-1.3 μg/mL and 4.3-4.4 μg/mL, respectively, demonstrating the method's sensitivity. researchgate.net

Analytical MethodChiral Stationary Phase (CSP)Mobile PhaseFlow RateDetectionApplicationReference
Chiral HPLC Chiralcel OD-Hn-hexane-isopropanol (80:20, v/v)1.0 mL/minUV and Optical RotationDetermination of enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one researchgate.netresearchgate.net
Chiral HPLC Daicel Chiral ColumnsNot specifiedNot specifiedNot specifiedGeneral analysis of 2-azabicycloalkane derivatives pwr.edu.pl

Conformational Dynamics and Strain Effects in the Bicyclic System

The 2-azabicyclo[2.2.1]hept-5-ene skeleton is inherently rigid and strained. This rigidity is a defining characteristic, limiting the conformational freedom of the molecule compared to monocyclic or acyclic counterparts. scribd.com The strain arises from the geometric constraints of the fused five- and six-membered rings, which forces bond angles to deviate from their ideal values.

This high degree of conformational restriction is crucial for its application as a chiral scaffold, as it presents substituents in well-defined spatial orientations. The double bond further increases the rigidity of the system. The presence of the bulky Boc group on the nitrogen atom can also influence the conformational equilibrium, though the bicyclic core remains largely inflexible.

The fixed geometry of the system has been studied using Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the observation of long-range coupling between specific protons, explained by the "W rule," provides evidence for the defined spatial relationships within the molecule. This rule applies when two protons and the three bonds connecting them form a planar "W" shape, a condition met in the rigid bicyclic framework. ucla.edu The inherent strain in the molecule not only influences its conformation but also its reactivity, contributing to the propensity for skeletal rearrangements observed in certain electrophilic addition reactions. researchgate.net

Stereochemical Implications in Biological Activity and Ligand-Protein Interactions

The well-defined three-dimensional structure of this compound derivatives is paramount to their biological activity. The precise spatial arrangement of functional groups, dictated by the exo or endo configuration and the absolute chirality, determines how these molecules interact with biological targets such as enzymes and receptors. nih.govmdpi.com

A notable example is the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Derivatives of 2-azabicyclo[2.2.1]heptane have been designed as potent DPP-4 inhibitors. nih.govmdpi.com Molecular modeling and biological evaluation have shown that the stereochemistry of the bicyclic core is critical for effective binding. nih.gov

The active site of DPP-4 has distinct subsites (S1 and S'2) that accommodate the inhibitor. The interaction of the ligand with key amino acid residues in these pockets is stereochemically dependent. For instance, analysis of ligand-protein binding modes reveals that the orientation of substituents on the bicyclic scaffold must be precise to achieve optimal interactions with residues like Tyr662, Glu205, and Arg125. nih.govmdpi.com The choice between an exo or endo scaffold can significantly alter the presentation of key binding moieties, thereby affecting inhibitory potency. nih.gov

Similarly, other derivatives of the 7-azabicyclo[2.2.1]heptane and heptene core have been identified as potent cholinergic receptor ligands. google.com The natural product epibatidine, which features an exo-2-substituted-7-azabicyclo[2.2.1]heptane structure, is a powerful analgesic that acts on nicotinic acetylcholine (B1216132) receptors, underscoring the biological significance of this specific stereochemical arrangement. google.com

Computational and Theoretical Studies on 2 Boc 2 Azabicyclo 2.2.1 Hept 5 Ene

Quantum Mechanical Investigations of Reaction Mechanisms and Transition States

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving the 2-azabicyclo[2.2.1]hept-5-ene scaffold. These studies provide a detailed picture of the energy landscapes, transition states, and stereochemical outcomes of key synthetic transformations.

A notable application of DFT is in the study of the aza-Diels-Alder reaction, a primary method for synthesizing the 2-azabicyclo[2.2.1]hept-5-ene core. Theoretical studies have investigated the reaction between cyclopentadiene (B3395910) and protonated imine derivatives, revealing a shift from a concerted to a stepwise mechanism depending on the substituents. acs.org DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to investigate the reaction mechanisms of similar azabicyclic systems with isocyanates. These studies explored competitive reaction channels, including researchgate.netresearchgate.net-sigmatropic rearrangements and [4+2] cycloadditions, identifying the most favorable pathways based on calculated energy barriers. acs.org

For instance, studies on the aza-Diels-Alder reaction between cyclopentadiene and protonated phenylethylimine derived from glyoxylates have employed DFT to explain the observed stereoselectivity. researchgate.net These calculations help in understanding the facial selectivity and the preference for the formation of specific diastereomers. While not specifically on the 2-Boc derivative, these theoretical investigations provide a foundational understanding of the cycloaddition process that is crucial for the synthesis of 2-Boc-2-azabicyclo[2.2.1]hept-5-ene.

Furthermore, mechanistic studies on the phosphorylation of related 2-azabicyclo[2.2.1]hept-5-ene systems have been proposed based on experimental results and supported by a theoretical framework, helping to understand the reactivity of the nitrogen atom in the bicyclic system. rsc.org

Molecular Modeling and Docking Studies in Drug Design

The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane framework, derived from this compound, makes it an attractive scaffold in drug design. Molecular modeling and docking studies have been pivotal in the development of potent enzyme inhibitors and receptor antagonists based on this core structure. jscimedcentral.commdpi.com

A significant area of application is in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. researchgate.netdiva-portal.org Researchers have used molecular modeling to design compounds where the 2-azabicyclo[2.2.1]heptane moiety is substituted with other functional groups to enhance binding affinity and selectivity. nih.gov For example, in the development of a novel DPP-4 inhibitor, neogliptin, molecular modeling was used to predict the interactions of the designed molecules with the active site of the DPP-4 enzyme. diva-portal.orgnih.gov These studies revealed key interactions with amino acid residues in the active site and helped in optimizing the lead compounds for improved potency. nih.gov

The general workflow for these studies involves:

Target Identification: Identifying a biological target, such as an enzyme or receptor, implicated in a disease.

Lead Compound Design: Using the 2-azabicyclo[2.2.1]heptane scaffold as a starting point to design new molecules with desired properties.

Molecular Docking: Computationally placing the designed ligands into the binding site of the target protein to predict their binding orientation and affinity. jscimedcentral.com

Structure-Activity Relationship (SAR) Analysis: Correlating the structural features of the designed compounds with their biological activity to guide further optimization. nih.gov

Below is a table summarizing the key parameters from a molecular modeling study of a DPP-4 inhibitor based on the 2-azabicyclo[2.2.1]heptane scaffold.

ParameterValueSignificance
Target Enzyme Dipeptidyl Peptidase-4 (DPP-4)Key enzyme in glucose metabolism.
Scaffold 2-Azabicyclo[2.2.1]heptaneProvides a rigid and defined orientation for substituents.
Lead Compound NeogliptinA potent DPP-4 inhibitor. nih.gov
IC50 Value 16.8 ± 2.2 nMA measure of the compound's potency. researchgate.netnih.gov
Key Interactions Hydrogen bonding and hydrophobic interactions with active site residues.Crucial for high binding affinity. nih.gov

This rational, structure-based drug design approach, heavily reliant on molecular modeling and docking, has proven to be a powerful strategy for discovering novel therapeutic agents. nih.govresearcher.lifenih.gov

Prediction of Reactivity and Selectivity Profiles

Computational methods are also employed to predict the reactivity and selectivity of this compound in various chemical reactions. These predictions are crucial for planning synthetic routes and for understanding the factors that control the outcome of a reaction.

DFT calculations can be used to predict the stereoselectivity of reactions, such as the aza-Diels-Alder reaction, by calculating the energies of the different transition states leading to various stereoisomers. researchgate.net For example, theoretical studies on the cycloaddition of cyclopentadiene with chiral imines have successfully predicted the diastereomeric ratios of the resulting 2-azabicyclo[2.2.1]hept-5-ene products. researchgate.net These predictions are based on the relative energies of the transition states, with the lower energy pathway corresponding to the major product.

The chemical reactivity of derivatives of 2-azabicyclo[2.2.1]hept-5-ene can be attributed to its functional groups. Computational methods can predict the likelihood of various reactions:

Esterification: The reactivity of a carboxylic acid group, if present.

Decarboxylation: The conditions under which the molecule might lose carbon dioxide.

Nucleophilic Substitution: The reactivity of the nitrogen atom in the bicyclic structure. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational tool used to predict the biological activity of compounds based on their chemical structure. smolecule.com While not directly predicting chemical reactivity in a synthetic sense, it predicts the "reactivity" of the molecule in a biological context. For compounds with similar bicyclic structures, QSAR models can predict potential pharmacological effects, such as antimicrobial or neuroactive properties. smolecule.com

The following table outlines the types of predictions made through computational studies on the reactivity and selectivity of this compound class.

Predicted PropertyComputational MethodApplication
Reaction Stereoselectivity Density Functional Theory (DFT)Predicting the major stereoisomer in asymmetric synthesis. researchgate.net
Reaction Pathway Energetics DFTDetermining the most favorable reaction mechanism. acs.org
Biological Activity Quantitative Structure-Activity Relationship (QSAR)Predicting potential therapeutic applications. smolecule.com
Binding Affinity Molecular DockingEstimating the potency of a drug candidate. jscimedcentral.com

Advanced Spectroscopic and Crystallographic Methodologies in Research on 2 Boc 2 Azabicyclo 2.2.1 Hept 5 Ene

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-azabicyclo[2.2.1]heptane systems in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides comprehensive information about the connectivity and spatial arrangement of atoms within the molecule.

The precise determination of substituent placement (regiochemistry) and their orientation in space (stereochemistry) is critical, particularly for products arising from cycloaddition reactions. ucla.edu ¹H NMR spectroscopy is fundamental, with chemical shifts and coupling constants offering vital clues. For instance, the distinction between exo and endo isomers, a common challenge in Diels-Alder reactions involving cyclopentadiene (B3395910), can often be resolved by analyzing proton-proton coupling constants and through-space interactions. nih.govmdpi.com

Advanced two-dimensional NMR techniques are routinely employed for definitive assignments. google.com

COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, confirming the connectivity of the bicyclic framework. google.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum. google.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for identifying quaternary carbons and confirming the placement of substituents. google.com

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for stereochemical assignments. It detects protons that are close in space, allowing for the differentiation between exo and endo protons or the relative orientation of substituents on the bicyclic frame. google.com The presence of a NOESY correlation between specific protons can provide conclusive evidence for an exo or endo configuration. google.com

TechniquePrimary ApplicationType of Information Obtained
¹H NMRInitial structural assessmentChemical environment of protons, proton-proton coupling constants (J-values), preliminary stereochemical insights. ucla.edumdpi.com
¹³C NMRCarbon skeleton analysisNumber and type of carbon atoms (CH₃, CH₂, CH, C). mdpi.com
COSYH-H connectivityIdentifies adjacent protons in the spin system. google.com
HSQC/HMQCDirect C-H correlationAssigns protons to their directly bonded carbons. google.com
HMBCLong-range C-H correlationEstablishes connectivity across multiple bonds, key for assigning quaternary carbons and regiochemistry. google.com
NOESY/ROESYThrough-space H-H correlationDetermines spatial proximity of protons, essential for assigning relative stereochemistry (exo vs. endo). google.com

The 2-azabicyclo[2.2.1]heptane skeleton is a rigid structure, but it can still exhibit conformational flexibility, such as ring puckering or restricted rotation around single bonds (e.g., the N-Boc group). Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the premier technique for studying these dynamic processes. unibas.it

By analyzing changes in the NMR spectrum as a function of temperature, researchers can identify the presence of conformational exchange. At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, leading to broadening of the signals and their eventual coalescence into time-averaged signals at high temperatures. From a full line-shape analysis of these temperature-dependent spectra, the activation energy (ΔG‡) for the conformational process can be calculated. unibas.it While specific DNMR studies on 2-Boc-2-azabicyclo[2.2.1]hept-5-ene are not widely reported, this methodology is crucial for resolving structural ambiguities that may arise from dynamic effects in solution.

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

While NMR provides invaluable data for structures in solution, X-ray crystallography offers the definitive and unambiguous determination of molecular structure in the solid state. This technique is the gold standard for assigning both relative and absolute stereochemistry. nih.gov

In the study of derivatives of 2-azabicyclo[2.2.1]hept-5-ene, single-crystal X-ray diffraction has been used to:

Confirm Connectivity: It verifies the molecular constitution proposed by other spectroscopic methods.

Establish Relative Stereochemistry: It provides an exact three-dimensional picture of the molecule, showing the relative orientations of all substituents. This has been used to definitively assign the exo and endo configurations of diastereomers that were difficult to distinguish by NMR alone. google.comnih.gov

Determine Absolute Stereochemistry: When a chiral compound crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine its absolute configuration (e.g., R vs. S). This is particularly important in the synthesis of enantiopure compounds for pharmaceutical applications.

For example, X-ray crystallographic studies have conclusively confirmed the structure of various 2-azabicyclo[2.2.1]heptene derivatives, resolving initial misassignments based on other data. ucla.edu It has also been used to verify the exclusive formation of the exo epimer in certain reactions. google.com

ParameterSignificance
Unit Cell Dimensions & Space GroupBasic crystallographic data defining the crystal lattice and symmetry. nih.gov
Bond Lengths & AnglesProvides precise geometric data, revealing any strain in the bicyclic system.
Torsional AnglesDefines the conformation of the molecule in the solid state.
Stereochemical AssignmentUnambiguously determines the relative (exo/endo, syn/anti) and absolute (R/S) configuration of chiral centers. nih.gov

Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and formula of this compound and its reaction products. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion. pwr.edu.pl

Beyond simple molecular weight confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under specific MS conditions (e.g., Collision-Induced Dissociation in MS/MS experiments), the parent ion breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint and can help:

Confirm the presence of the Boc-protecting group, which often shows a characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group).

Elucidate the structure of the bicyclic core through its specific fragmentation pathways.

Provide mechanistic insights by identifying intermediates or byproducts in a reaction mixture. nih.gov

For example, the mass spectrum of a related adduct was instrumental in its structural determination, showing a base peak corresponding to a specific fragmentation. ucla.edu

AnalysisExpected Result (m/z)Interpretation
Molecular Ion [M]⁺195.1259Molecular weight of the compound (C₁₁H₁₇NO₂). chemimpex.com
Protonated Molecule [M+H]⁺196.1332Commonly observed in ESI-MS.
Fragment [M-C₄H₈]⁺ or [M-56]⁺139.0684Loss of isobutylene (B52900) from the tert-butyl group.
Fragment [M-Boc+H]⁺ or [M-100+H]⁺96.0808Loss of the entire Boc group, leaving the protonated bicyclic amine.

Q & A

Q. Basic

  • 1H/13C NMR and DEPT 135 : Identify distinct signals for the bicyclic core (e.g., furan C-2 protons at δ 5.8–6.2 ppm) and Boc-protected amine .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in conflicting studies where aza-Michael adducts were misassigned as cycloadducts .
  • Chiral HPLC : Confirms enantiopurity (>95% ee) by comparing retention times to standards .

How can researchers distinguish between aza-Michael adducts and cycloadducts in reactions involving 2-azabicyclo systems?

Q. Advanced

  • NMR analysis : Cycloadducts lack furan ring signals, while aza-Michael products retain them (e.g., δ 7.2–7.5 ppm for maleimide protons) .
  • X-ray validation : Absolute structural confirmation is essential, as seen in corrections to earlier misassigned bicyclic systems .
  • Mechanistic probes : Conduct control experiments (e.g., acid-free conditions) to rule out cyclization pathways .

What strategies ensure stereochemical control in the synthesis of enantiopure this compound derivatives?

Q. Advanced

  • Chiral auxiliaries : Use enantiopure imines (e.g., (S)- or (R)-configured substrates) to dictate cycloadduct stereochemistry (1R,3R,4S vs. 1S,3R,4R) .
  • Catalytic asymmetry : Indium triflate [In(OTf)3] mediates regioselective ring-opening reactions, yielding anti-1,2 or syn-1,4 products .
  • Dynamic resolution : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance diastereomeric excess .

How do reaction conditions influence the regioselectivity of nucleophilic ring-opening in 2-azabicyclo systems?

Q. Advanced

  • Solvent effects : Polar solvents (e.g., MeOH) favor anti-1,2 products, while nonpolar solvents shift selectivity to syn-1,4 adducts .
  • Nucleophile size : Bulky nucleophiles (e.g., tert-butanol) preferentially attack less hindered positions in [2.2.1] systems .
  • Catalyst loading : In(OTf)3 (5–10 mol%) enhances rate and selectivity by stabilizing transition states .

What are the recommended handling and storage protocols for this compound to ensure stability?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent Boc-group hydrolysis .
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in fume hoods to avoid inhalation/contact .
  • Disposal : Neutralize waste with mild acid (e.g., citric acid) before aqueous disposal .

How to address contradictions in proposed reaction mechanisms for bicyclic azabicyclo systems?

Q. Advanced

  • Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict feasibility of concerted vs. stepwise pathways .
  • Isotopic labeling : Use 13C-labeled maleimides to trace bond formation routes .
  • Peer validation : Cross-check spectral data with independent labs, as done to correct initial misassignments of aza-Michael adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene
Reactant of Route 2
Reactant of Route 2
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.